

Application of 2-Methylindoline in the Synthesis of Cationic Dyes

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Compound of Interest		
Compound Name:	2-Methylindoline	
Cat. No.:	B143341	Get Quote

Introduction

2-Methylindoline is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and, notably, dyes and pigments.[1] Its indoline core structure is a key chromophore that, when appropriately functionalized, imparts vibrant and lasting color to various substrates. This application note details the use of **2-Methylindoline** in the synthesis of cationic dyes, with a specific focus on the preparation of C.I. Basic Yellow 21, a commercially significant dye used for acrylic fibers.[1] [2][3]

Application in Cationic Dye Synthesis: C.I. Basic Yellow 21

2-Methylindoline is a primary raw material in the manufacturing of C.I. Basic Yellow 21 (also known as Cationic Yellow 7GLL or C.I. 48060).[2][3][4] This dye is valued for its bright, greenish-yellow hue and good fastness properties on acrylic fibers.[1] The synthesis involves the condensation of **2-Methylindoline** with 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde, commonly referred to as Fischer's aldehyde.[1] This reaction is typically carried out in the presence of a condensing agent, such as phosphorus oxychloride, followed by a quaternization step.[1]

Quantitative Data for C.I. Basic Yellow 21

The following table summarizes key quantitative data for C.I. Basic Yellow 21:



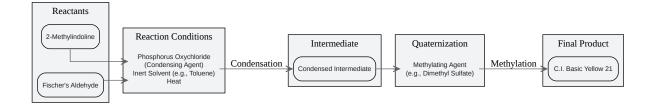
Property	Value	Reference
CAS Number	6359-50-8	[1]
Molecular Formula	C22H25CIN2	[1][3][4]
Molecular Weight	352.90 g/mol	[1][3][4]
Appearance	Bright yellow powder	[1][3]
Solubility in Water	40 g/L	[1]
Light Fastness (Xenon)	7	[2]
Washing Fastness (60°C)	5	[2]
Perspiration Fastness	5	[2]
Sublimation Fastness (180°C)	5	[2]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of C.I. Basic Yellow 21 from **2-Methylindoline** and Fischer's aldehyde. This protocol is a representative procedure based on established chemical principles for this class of condensation reactions.

Synthesis of C.I. Basic Yellow 21

Reaction Scheme:





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Caption: Synthetic pathway for C.I. Basic Yellow 21.

Materials:

- **2-Methylindoline** (C₉H₁₁N, FW: 133.19 g/mol)
- 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde (Fischer's aldehyde, C₁₃H₁₅NO, FW: 201.27 g/mol)
- Phosphorus oxychloride (POCl₃, FW: 153.33 g/mol)
- Toluene (anhydrous)
- Dimethyl sulfate ((CH₃)₂SO₄, FW: 126.13 g/mol)
- Sodium carbonate (Na₂CO₃)
- Sodium chloride (NaCl)
- Ethanol
- Deionized water

Procedure:

- Condensation Reaction:
 - In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 13.3 g (0.1 mol) of 2-Methylindoline in 100 mL of anhydrous toluene.
 - Slowly add 15.3 g (0.1 mol) of phosphorus oxychloride to the solution via the dropping funnel with constant stirring. The addition should be carried out in an ice bath to control the exothermic reaction.



- After the addition is complete, add 20.1 g (0.1 mol) of Fischer's aldehyde to the reaction mixture.
- Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The progress
 of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Work-up and Isolation of Intermediate:
 - Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring.
 - Neutralize the aqueous solution with a saturated solution of sodium carbonate until the pH reaches 7-8.
 - Separate the organic layer and wash it with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous sodium sulfate and filter.
 - Remove the toluene under reduced pressure to obtain the crude condensed intermediate.
- Quaternization:
 - Dissolve the crude intermediate in 100 mL of a suitable solvent like ethanol.
 - Add 12.6 g (0.1 mol) of dimethyl sulfate to the solution.
 - Heat the mixture to reflux for 2-3 hours.
 - Cool the reaction mixture to room temperature, which should result in the precipitation of the dye.
- Purification:
 - Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
 - Recrystallize the crude product from an ethanol/water mixture to obtain pure C.I. Basic
 Yellow 21 as a bright yellow powder.



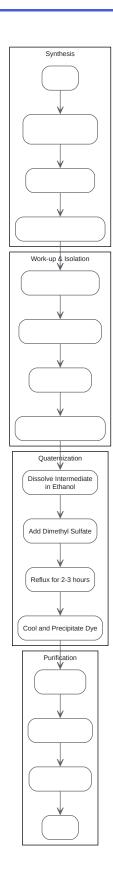
• Dry the final product in a vacuum oven at 60°C.

Expected Yield: 75-85%

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of C.I. Basic Yellow 21.





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Caption: Workflow for C.I. Basic Yellow 21 synthesis.



Conclusion

2-Methylindoline is a valuable and versatile building block in the synthesis of cationic dyes. The provided protocol for the synthesis of C.I. Basic Yellow 21 demonstrates a practical application of **2-Methylindoline** in producing a commercially important dye. Researchers and professionals in drug development and materials science can utilize this information for the synthesis and further derivatization of indoline-based chromophores for various applications.

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